

# Comparative Analysis of the Biological Activity of Methyl 4-amino-5-thiazolecarboxylate Analogs

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## Compound of Interest

Compound Name:	Methyl 4-amino-5-thiazolecarboxylate
Cat. No.:	B1316221

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The thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.<sup>[1]</sup> **Methyl 4-amino-5-thiazolecarboxylate** and its analogs represent a promising class of thiazole derivatives, demonstrating a wide spectrum of pharmacological activities, particularly in the realms of anticancer and antimicrobial research.<sup>[1]</sup> <sup>[2]</sup> This guide provides a comparative overview of the biological activities of these analogs, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

## Anticancer Activity of Thiazole Analogs

Thiazole derivatives have been extensively investigated for their potential as anticancer agents. <sup>[3]</sup> Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like tubulin and VEGFR-2 to the induction of apoptosis.<sup>[4]</sup><sup>[5]</sup>

## Comparative Anticancer Potency

The following table summarizes the in vitro cytotoxic activity ( $IC_{50}$  values) of various **Methyl 4-amino-5-thiazolecarboxylate** analogs against several human cancer cell lines. Lower  $IC_{50}$  values indicate greater potency.

Compound ID	Modification	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
5b	Thiazole-naphthalene derivative	MCF-7 (Breast)	0.48 ± 0.03	[5]
A549 (Lung)	0.97 ± 0.13	[5]		
5d	Diphyllin thiazole derivative	HepG2 (Liver)	0.3	[6]
5e	Diphyllin thiazole derivative	HepG2 (Liver)	0.4	[6]
4c	2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-one	MCF-7 (Breast)	2.57 ± 0.16	[4]
HepG2 (Liver)	7.26 ± 0.44	[4]		
2e	Thiazole-based chalcone	Ovarian (Ovar-3)	1.55	[7]
Breast (MDA-MB-468)	2.95	[7]		
Staurosporine	Standard Drug	MCF-7 (Breast)	6.77 ± 0.41	[4]
HepG2 (Liver)	8.4 ± 0.51	[4]		
Taxol	Standard Drug	HepG2 (Liver)	Comparable to 5d/5e	[6]
Colchicine	Standard Drug (Tubulin Inhibitor)	-	9.1 (Tubulin Polymerization)	[5]

# Key Experimental Protocols in Anticancer Evaluation

## MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

**Principle:** The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

**Protocol:**

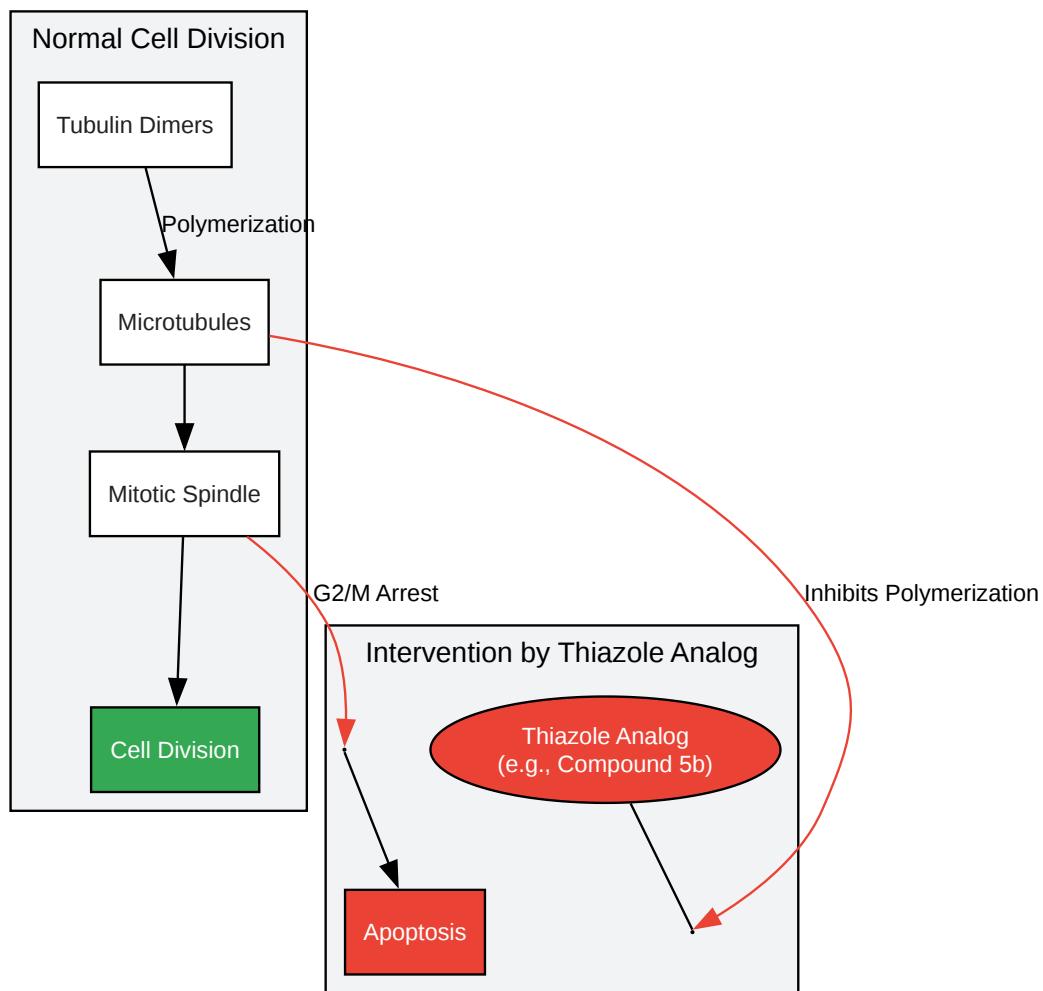
- **Cell Seeding:** Cancer cells (e.g., MCF-7, HepG2, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the thiazole analog compounds and incubated for a specified period (e.g., 72 hours). A control group is treated with the vehicle (e.g., DMSO) only.
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 3-4 hours to allow formazan crystal formation.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the control group. The  $IC_{50}$  value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.<sup>[4]</sup>

## Visualizing Mechanisms of Action

## Tubulin Polymerization Inhibition

Several potent thiazole analogs exert their anticancer effects by disrupting the dynamics of microtubule formation, which is crucial for cell division.<sup>[5]</sup> They bind to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.<sup>[5]</sup>

Tubulin Polymerization Inhibition Pathway

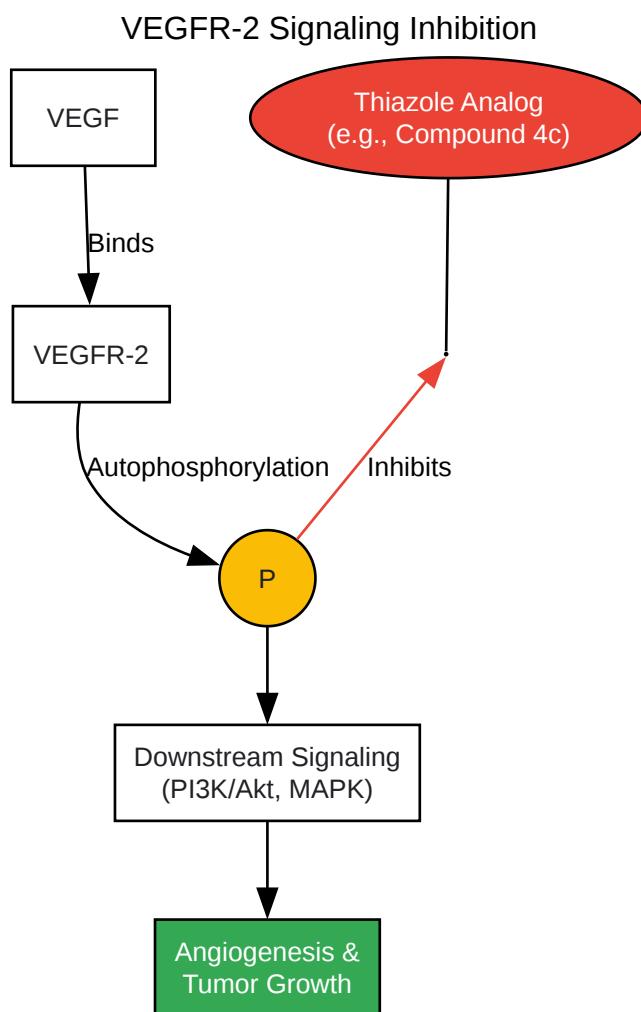


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Caption: Mechanism of tubulin polymerization inhibition by thiazole analogs.

## VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Certain thiazole derivatives have been identified as inhibitors of the VEGFR-2 signaling pathway.[\[4\]](#)

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Caption: Inhibition of the VEGFR-2 signaling cascade by thiazole analogs.

## Antimicrobial Activity of Thiazole Analogs

In addition to their anticancer properties, thiazole derivatives exhibit significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[8][9]

## Comparative Antimicrobial Potency

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazole analogs against various microorganisms. A lower MIC value indicates stronger antimicrobial activity.

Compound ID	Modification	Microorganism	Strain	MIC (µg/mL)	Reference
12f	Ethyl 2-amino-4-methylthiazole-5-carboxylate derivative	Staphylococcus aureus	-	Comparable to Ampicillin	[9]
Bacillus subtilis	-	Comparable to Gentamicin	[9]		
13 & 14	Benzo[d]thiazole derivatives	S. aureus / E. coli / A. niger	-	50-75	[10]
17a	Thiazole derivative	Geotrichum candidum	-	Similar to Amphotericin B	[11]
7	Thiazole derivative	Salmonella typhimurium	-	0.49	[11]
13	Thiazole derivative	Salmonella typhimurium	-	0.49	[11]
3	Heteroaryl thiazole derivative	Various Bacteria	-	170- >3750	[12]
Ofloxacin	Standard Antibiotic	S. aureus / E. coli	-	10	[10]
Ketoconazole	Standard Antifungal	A. niger	-	10	[10]

## Key Experimental Protocols in Antimicrobial Evaluation

# Agar Well-Diffusion Method for Antimicrobial Susceptibility

This method is widely used to qualitatively assess the antimicrobial activity of test compounds.

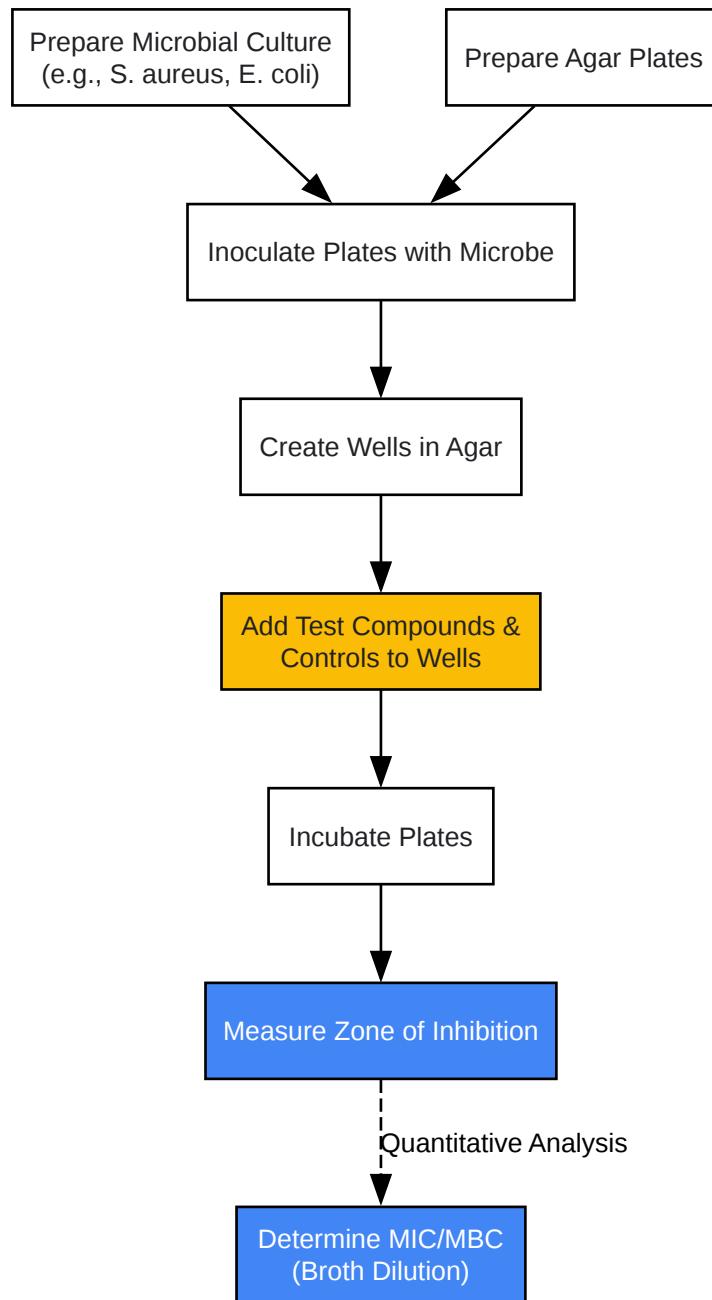
**Principle:** An agar plate is uniformly inoculated with a test microorganism. Wells are created in the agar, and solutions of the test compounds are added to these wells. If the compound is active, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.

**Protocol:**

- **Media Preparation:** A suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and sterilized.[\[10\]](#)
- **Inoculation:** The sterile medium is cooled to 45°C and inoculated with a standardized suspension of the test microorganism (e.g.,  $10^6$  CFU/mL).[\[8\]](#) The inoculated agar is then poured into sterile Petri plates and allowed to solidify.
- **Well Creation:** Wells of a specific diameter (e.g., 8 mm) are aseptically punched into the solidified agar.
- **Compound Application:** A fixed volume of the test compound dissolved in a suitable solvent (e.g., DMSO) at a specific concentration is added to each well. A well with the solvent alone serves as a negative control, and wells with standard antibiotics (e.g., Ampicillin, Ofloxacin) or antifungals (e.g., Clotrimazole, Ketoconazole) serve as positive controls.[\[8\]\[10\]](#)
- **Incubation:** The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 28°C for 48-72 hours for fungi).[\[8\]\[10\]](#)
- **Zone of Inhibition Measurement:** After incubation, the diameter of the clear zone of inhibition around each well is measured in millimeters.

## Workflow for Antimicrobial Screening

## General Workflow for Antimicrobial Activity Screening

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Caption: Standard workflow for evaluating the antimicrobial activity of novel compounds. Caption:\*\* Standard workflow for evaluating the antimicrobial activity of novel

compounds.

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